![molecular formula C21H24ClN7O2S B000515 Pazopanib hydrochloride CAS No. 635702-64-6](/img/structure/B515.png)
Pazopanib hydrochloride
Übersicht
Beschreibung
Pazopanib hydrochloride is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity . It is used to treat advanced renal cell carcinoma (kidney cancer) and soft tissue sarcoma (a tumor that can develop in or around muscles, tendons, joints, organs, or blood vessels) . It is usually given after other treatments have failed .
Synthesis Analysis
A study has shown that a four-component self-nanoemulsifying drug delivery system (FCS) was developed to enhance the solubility and dissolution of pazopanib hydrochloride (PZH) . The PZH solubility in various excipients and medium pH was determined, and optimized formulations were investigated in terms of PZH solubilization, SNEDDS dispersibility and particle size, and PZH precipitation suppression in SNEDDS .Molecular Structure Analysis
The molecular formula of Pazopanib hydrochloride is C21H23N7O2S . The molar mass is 437.52 g/mol .Chemical Reactions Analysis
The pharmacokinetics of pazopanib are complex and are characterized by pH-dependent solubility, large interpatient variability and low, non-linear and time-dependent bioavailability . Exposure to pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .Physical And Chemical Properties Analysis
Pazopanib has three pKa values of 2.1, 6.4, and 10.2 . It is formulated as a hydrochloride salt, which is slightly soluble at very low pH (1) but practically insoluble at pH values ≥4 in aqueous matrices . The solubility of Pazopanib in DMSO is 62 mg/mL .Wissenschaftliche Forschungsanwendungen
Treatment of Renal Cell Carcinoma and Other Renal Malignancies
Pazopanib hydrochloride (PZB) is a protein kinase inhibitor approved by the United States Food and Drug Administration and European agencies for the treatment of renal cell carcinoma and other renal malignancies . However, it exhibits poor aqueous solubility and inconsistent oral drug absorption .
Development of Extrudates for Solubility Enhancement
To address the issue of poor solubility, researchers have developed and evaluated the extrudates of pazopanib hydrochloride by the hot-melt extrusion (HME) technique. This technique enhances solubility and augments oral bioavailability . Solid dispersion of the drug was prepared using polymers such as Kollidon VA64, hydroxypropylmethylcellulose (HPMC), Eudragit EPO, and Affinisol 15LV in a 1:2 ratio by the HME process .
Development of Self-Nanoemulsifying Drug Delivery Systems
Another approach to enhance the solubility and dissolution of pazopanib hydrochloride is the development of a four-component self-nanoemulsifying drug delivery system (FCS). This system demonstrated enhanced solubility and a consistent dissolution rate regardless of medium pH .
Lipid-Based Formulations for Solubility Enhancement
The development of lipid-based formulations (LbFs) has been explored to enhance the solubility of pazopanib hydrochloride. However, these formulations resulted in reduced PAZ loading due to solid-state mediated low liposolubility .
Inhibition of Vascular Endothelial Growth Factor Receptor
Pazopanib was identified through the chemical screening of compounds for inhibition of VEGFR2, a key mediator of tumor angiogenesis . After identification of an initial lead compound as an inhibitor of VEGFR2, chemical optimization was undertaken to increase the inhibitory potency and improve the pharmacokinetic profile in mouse models .
Wirkmechanismus
Target of Action
Pazopanib hydrochloride, also known as Pazopanib, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .
Biochemical Pathways
The primary biochemical pathways affected by Pazopanib are those involved in angiogenesis and tumor cell proliferation . By inhibiting the tyrosine kinase activity of VEGFR, PDGFR, FGFR, and c-Kit, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis) and the proliferation of tumor cells . This disruption leads to a reduction in tumor blood flow and an increase in tumor cell apoptosis .
Pharmacokinetics
The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to Pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors . The drug reaches steady-state concentrations of >15 μg/ml, which is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pazopanib. The development of lipid-based formulations (LbFs) has been explored to overcome these limitations and enhance drug loading and bioavailability . Furthermore, the drug’s bioavailability is influenced by factors such as food and coadministration of certain medications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazopanib hydrochloride | |
CAS RN |
635702-64-6 | |
Record name | Pazopanib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazopanib hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZOPANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.